2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-20(15-23-21(25)18-8-4-5-9-19(18)28(23,26)27)22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKSIIYRFBUERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 4-benzoylpiperidine derivatives have been found to inhibit the glycine transporter 1 (glyt1). GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, and its inhibition can lead to an increase in glycine levels, which can enhance NMDA receptor function.
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein (such as glyt1) and inhibit its function. This inhibition could lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling.
Biochemical Pathways
Based on the potential target (glyt1), it can be inferred that the compound may affect the glycine-dependent neurotransmission pathway. Inhibition of GlyT1 can increase the concentration of glycine in the synaptic cleft, enhancing the function of NMDA receptors and potentially affecting glutamatergic neurotransmission.
Pharmacokinetics
The compound’s boiling point is reported to be 127-128 °c at 2 mm hg, which might influence its distribution and elimination
Biochemical Analysis
Biochemical Properties
The compound interacts with several enzymes and proteins, including dopamine D2, serotonin 5-HT2A, and serotonin 5-HT7 receptors. It exhibits inhibitory effects on these receptors, with IC50 values of 1.68 nM, 2.03 nM, and 0.495 nM respectively. The nature of these interactions involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide influences cell function by modulating the activity of key neurotransmitter receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting dopamine D2 and serotonin 5-HT2A receptors, it can alter neurotransmitter signaling and potentially influence gene expression related to these pathways.
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interactions with neurotransmitter receptors. It binds to these receptors, inhibiting their activity and leading to changes in neurotransmitter signaling. This can result in downstream effects such as altered gene expression and changes in cellular metabolism.
Biological Activity
The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{18}H_{20}N_{2}O_{3}S
- Molecular Weight : 348.43 g/mol
The compound features a benzylpiperidine moiety linked to a benzo[d]isothiazole ring, which is known for its diverse biological activities. This structural configuration suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been proposed:
- NMDA Receptor Antagonism : Similar compounds have shown effectiveness as antagonists at NMDA receptors, which are critical in neuropharmacology for their roles in synaptic plasticity and memory function. The benzylpiperidine fragment is believed to enhance binding affinity to these receptors, potentially modulating excitatory neurotransmission .
- Chemokine Receptor Modulation : Research indicates that benzylpiperidine derivatives can act as antagonists for chemokine receptors such as CCR3, which are involved in inflammatory responses. This suggests that the compound may exhibit anti-inflammatory properties by inhibiting eotaxin-induced signaling pathways .
Biological Activity and Therapeutic Applications
The compound's biological activities have been evaluated in several studies, highlighting its potential therapeutic applications:
Anticancer Activity
Recent studies have demonstrated that derivatives of benzylpiperidine exhibit significant antiproliferative effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| OVCAR-3 (Ovarian Cancer) | 31.5 | MAGL inhibition |
| COV318 (Ovarian Cancer) | 43.9 | MAGL inhibition |
These findings suggest that the compound may selectively target cancer cells overexpressing specific enzymes like monoacylglycerol lipase (MAGL), which is implicated in tumor progression .
Neuroprotective Effects
Given its interaction with NMDA receptors, the compound may also possess neuroprotective properties. Compounds with similar structures have been shown to mitigate excitotoxicity in neuronal cultures, indicating potential use in neurodegenerative disorders .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Study on MAGL Inhibition : A study highlighted a benzoylpiperidine derivative that demonstrated potent MAGL inhibition with an IC50 value of 0.84 µM, suggesting that modifications to the benzylpiperidine structure can enhance therapeutic efficacy against cancer .
- CCR3 Antagonism : Another study focused on the structure-activity relationship (SAR) of benzylpiperidine derivatives, revealing that specific substitutions significantly improved binding potency to CCR3, enhancing their potential as anti-inflammatory agents .
Scientific Research Applications
Pharmacological Applications
The compound is primarily studied for its pharmacological activities , which include:
- Anticancer Activity : Preliminary studies indicate that derivatives of benzo[d]isothiazole can exhibit significant anticancer properties. The structural features of the compound suggest potential interactions with cellular pathways involved in cancer proliferation and apoptosis .
- Neurological Effects : Given the presence of the piperidine moiety, the compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety or depression. Research into similar compounds has shown effects on NMDA receptors, which are crucial in brain function .
- Antimicrobial Properties : Compounds containing isothiazole rings have been reported to possess antimicrobial activity. This suggests that our compound could be evaluated for efficacy against various bacterial and fungal strains .
Synthesis and Chemical Properties
The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves several synthetic routes that focus on constructing the piperidine ring and introducing the isothiazole moiety. Key steps may include:
- Formation of the Piperidine Ring : This involves cyclization reactions with appropriate precursors.
- Acylation Reactions : The introduction of functional groups through acylation can modify the compound's properties and enhance biological activity.
Case Studies
Several studies have documented the applications of similar compounds, providing insights into their therapeutic potential:
Case Study 1: Anticancer Activity
A study investigated a series of benzo[d]isothiazole derivatives for their ability to inhibit cancer cell growth. Results indicated that modifications to the benzyl group significantly affected potency, suggesting that our compound could be optimized for enhanced anticancer activity .
Case Study 2: Neurological Effects
Research on piperidine derivatives demonstrated their ability to modulate neurotransmitter systems in animal models. The findings suggest that derivatives similar to our compound could be explored for treating neurological disorders .
Case Study 3: Antimicrobial Testing
A comparative study on isothiazole derivatives revealed promising antimicrobial activity against various pathogens. This highlights the potential for our compound to be tested against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Crystallographic studies on analogs reveal key structural insights:
- 2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide exhibits near-planar geometry in the benzoisothiazole ring, with a dihedral angle of 74.43° between the benzisothiazole and chlorophenyl rings .
- 2-[2-(3-Methoxyphenyl)-2-oxoethyl] analog shows similar planarity (67.85° dihedral angle) and non-classical C–H···O interactions stabilizing the crystal lattice .
Physicochemical and Commercial Considerations
- Solubility : WAY-604603 (4-chlorophenyl analog) is provided as a DMSO stock solution (10 mM) with recommendations for storage at -80°C to prevent degradation .
- Purity and Pricing : Commercial analogs like WAY-604603 are sold at >98% purity, with prices ranging from €226 (100 mg) to €510 (250 mg) .
Table 2: Commercial Data for WAY-604603
| Parameter | Details |
|---|---|
| Molecular Weight | 335.76 g/mol |
| Purity | >98% |
| Storage Conditions | -80°C (6 months), -20°C (1 month) |
| Price (100 mg) | €226 |
Preparation Methods
Benzothiazole Ring Formation
The benzo[d]isothiazol-3(2H)-one 1,1-dioxide core is typically synthesized via cyclization of thioamide precursors. A common approach involves the reaction of 2-mercaptobenzoic acid derivatives with chlorinating agents, followed by oxidation to introduce the sulfone groups. For example:
-
Thioamide cyclization : 2-Aminothiophenol reacts with chloroacetyl chloride in dichloromethane at 0–5°C to form 2-chloromethylbenzothiazole.
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours yields the 1,1-dioxide derivative.
Key challenges include controlling oxidation to avoid over-oxidation and ensuring regioselectivity during cyclization.
Alternative Routes via Enamine Intermediates
Recent advancements utilize enamine chemistry to streamline synthesis:
-
Enamine Formation : Reacting 2-cyanobenzothiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a reactive enamine intermediate.
-
Michael Addition-Cyclization : The enamine undergoes Michael addition with 4-benzylpiperidine, followed by intramolecular cyclization in the presence of potassium hydroxide (KOH) to form the oxoethyl bridge.
Advantages : This method reduces step count and improves atom economy, achieving an overall yield of 68% compared to 52% for traditional routes.
Critical Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent (Coupling) | DMF | 78% |
| Temperature | 80°C | +16% vs. 60°C |
| Base | K₂CO₃ | 72% vs. 58% (Et₃N) |
Polar aprotic solvents like DMF enhance nucleophilicity of 4-benzylpiperidine, while K₂CO₃ minimizes side reactions compared to stronger bases.
Oxidation Optimization
The sulfone group’s introduction requires precise control:
-
Oxidizing Agent : H₂O₂ (30%) in acetic acid achieves >95% conversion, whereas m-chloroperbenzoic acid (mCPBA) leads to sulfonic acid byproducts.
-
Reaction Time : Extending beyond 6 hours reduces yield due to decomposition.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the target compound (>98% purity). Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual DMF and unreacted intermediates.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.80–7.30 (m, aromatic H), 4.65 (s, CH₂-C=O), 3.60–2.90 (m, piperidine H).
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for the bromoacetylation step, reducing reaction time from 12 hours to 2 hours and improving safety by minimizing exothermic risks.
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-alkylation at the piperidine nitrogen is mitigated using stoichiometric control (1:1 molar ratio).
-
Oxidative Degradation : Addition of radical scavengers (e.g., BHT) during oxidation stabilizes the benzothiazole core.
Emerging Methodologies
Electrochemical synthesis is being explored for the oxidation step, offering a greener alternative with 89% efficiency and reduced waste .
Q & A
Q. Advanced Analytical Approach :
- NMR Discrepancies : Compare experimental - and -NMR shifts with computational predictions (DFT calculations) to confirm resonance assignments. For example, the benzylpiperidinyl proton environment may show unexpected splitting due to restricted rotation .
- IR Anomalies : Use 2D-IR spectroscopy to differentiate overlapping carbonyl stretches (e.g., ketone vs. sulfone groups) and validate purity via HPLC-MS .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as demonstrated for analogous benzo[d]isothiazol-3(2H)-one derivatives .
What biological assays are suitable for evaluating the compound’s activity, and how can conflicting in vitro results be addressed?
Q. Basic Assay Design :
- Screen against kinase or protease targets (e.g., CDK1/GSK3β) using fluorescence-based assays, given the structural similarity to pyridothiadiazine derivatives with kinase inhibition activity .
Advanced Conflict Resolution : - Perform dose-response curves (IC determination) across multiple cell lines to assess selectivity.
- Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding .
- Cross-reference PubChem bioactivity data for structurally related compounds to identify trends in substituent-activity relationships .
How do substituents on the benzylpiperidinyl group influence the compound’s reactivity and pharmacological profile?
Q. Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, F) : Increase electrophilicity of the ketone moiety, enhancing reactivity in nucleophilic substitutions but potentially reducing metabolic stability .
- Benzyl vs. Alkyl Substituents : The benzyl group improves lipophilicity (logP), favoring blood-brain barrier penetration, while alkyl chains may reduce off-target interactions .
Methodological Validation : - Use QSAR (quantitative structure-activity relationship) models to predict bioactivity based on substituent electronic parameters (Hammett constants) .
What computational tools are recommended for molecular docking studies with this compound?
Q. Advanced Computational Workflow :
- Software : Utilize Discovery Studio or Schrödinger Suite for docking simulations targeting receptors like GPCRs or kinases, given the compound’s structural similarity to known antagonists .
- Parameterization : Optimize force fields (e.g., OPLS4) to account for sulfone and piperidinyl interactions. Validate docking poses with MD (molecular dynamics) simulations over 100 ns trajectories .
- Data Interpretation : Cross-correlate docking scores (e.g., Glide Score) with experimental IC values to refine predictive models .
How can researchers address challenges in scaling up synthesis without compromising purity?
Q. Process Chemistry Strategies :
- Purification : Replace flash chromatography with recrystallization using ethyl acetate/hexane mixtures for large batches.
- Catalysis : Transition from stoichiometric reagents (e.g., EDCI) to catalytic systems (e.g., Ni-based catalysts) to reduce waste .
- Analytical QC : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring of intermediate purity .
What are the best practices for comparative studies with structurally analogous compounds?
Q. Methodological Framework :
- Selection Criteria : Include derivatives with variations in the benzylpiperidinyl or isothiazolone moieties (e.g., 4-chlorophenyl vs. 4-methoxyphenyl analogs) .
- Data Normalization : Express bioactivity as % inhibition relative to a common positive control (e.g., staurosporine for kinase assays) to minimize inter-experimental variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences in potency or selectivity .
How should researchers handle discrepancies between predicted and observed logP values?
Q. Advanced Physicochemical Analysis :
- Experimental logP : Determine via shake-flask method using octanol/water partitioning.
- Computational Adjustments : Refine predicted logP (e.g., using ChemAxon or ACD/Labs) by incorporating sulfone and piperidinyl group corrections .
- Structural Insights : Correlate logP deviations with conformational flexibility of the 2-oxoethyl linker, which may adopt folded or extended states in different solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
